(2E)-5-AMINO-7-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE
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Overview
Description
(2E)-5-AMINO-7-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, ethoxy, methoxy, and nitrile groups. The presence of these groups contributes to its diverse chemical reactivity and potential utility in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-AMINO-7-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzaldehyde derivatives with thiazole intermediates under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy and ethoxy groups makes it susceptible to oxidation reactions.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(2E)-5-AMINO-7-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-ethoxy-3-methoxybenzylidene)amino)-5-(2-me-ph)-4H-1,2,4-triazole-3-thiol
- 5-(3-cl-ph)-4-((4-ethoxy-3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 4-((4-ethoxy-3-methoxybenzylidene)amino)-5-(3-me-ph)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of (2E)-5-AMINO-7-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C28H26N4O5S |
---|---|
Molecular Weight |
530.6g/mol |
IUPAC Name |
(2E)-5-amino-7-(3-ethoxy-4-methoxyphenyl)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C28H26N4O5S/c1-5-36-22-11-16(7-9-20(22)34-3)12-24-27(33)32-26(31)18(14-29)25(19(15-30)28(32)38-24)17-8-10-21(35-4)23(13-17)37-6-2/h7-13,25H,5-6,31H2,1-4H3/b24-12+ |
InChI Key |
OGPSPRBWFWXIBX-WYMPLXKRSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)OC)OCC)C#N)N)OC |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)OC)OCC)C#N)N)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)OC)OCC)C#N)N)OC |
Origin of Product |
United States |
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